6-Bromo-8-chloroquinoline-3,4-diamine
Description
Properties
Molecular Formula |
C9H7BrClN3 |
|---|---|
Molecular Weight |
272.53 g/mol |
IUPAC Name |
6-bromo-8-chloroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H7BrClN3/c10-4-1-5-8(13)7(12)3-14-9(5)6(11)2-4/h1-3H,12H2,(H2,13,14) |
InChI Key |
LDKSRRPJAJHYQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)N)N)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Three-Step Synthesis from 4-Bromoaniline and Ethyl Propiolate
A patented industrial-scale method describes a three-step process starting from 4-bromoaniline and ethyl propiolate, proceeding through intermediate quinoline derivatives:
| Step | Description | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Formation of 3-(4-bromaniline) ethyl acrylate (crude) | 4-bromoaniline, ethyl propiolate | Standard esterification | Not specified |
| 2 | Cyclization to 6-bromoquinoline-4(1H)-one | Crude product dissolved in diphenyl ether | 200–220 °C, 2–10 hours | 77–81 |
| 3 | Chlorination to 6-bromo-4-chloroquinoline | Phosphorus trichloride, toluene reflux | 2 hours reflux | 91–93 |
This method achieves an overall yield exceeding 70%, with improved efficiency and environmental friendliness compared to older processes. The key intermediate 6-bromoquinoline-4(1H)-one is formed by high-temperature cyclization in diphenyl ether. Subsequent chlorination is performed by refluxing with phosphorus trichloride in toluene, yielding the target halogenated quinoline derivative as a yellow solid.
Alternative Cyclization and Chlorination Using Phosphorus Oxychloride
Another approach involves the use of phosphorus oxychloride for chlorination following quinoline ring formation:
| Step | Description | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Synthesis of 6-bromo-4-hydroxy-3-quinoline carboxylic acid ethyl ester | Intermediate quinoline ester | Standard esterification | Not specified |
| 2 | Hydrolysis to 6-bromo-4-hydroxy-3-quinoline carboxylic acid | 10% NaOH reflux | 1 hour reflux | 96 |
| 3 | Cyclization and chlorination to 6-bromoquinoline-4(1H)-one | Diphenyl ether heating | Reflux 1 hour | 96 |
| 4 | Chlorination | Phosphorus oxychloride, toluene | 115 °C, 4 hours | 32 |
Comparative Summary Table of Preparation Methods
| Methodology | Key Reagents | Key Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 3-step from 4-bromoaniline and ethyl propiolate | 4-bromoaniline, ethyl propiolate, phosphorus trichloride, diphenyl ether | 200–220 °C cyclization, reflux chlorination | 70–93 overall | Industrial scale, environmentally friendly |
| Hydrolysis and chlorination with phosphorus oxychloride | Phosphorus oxychloride, NaOH, diphenyl ether | 115 °C chlorination, reflux hydrolysis | 32–96 | Moderate chlorination yield, multi-step |
| Modular Sonogashira coupling and acid cyclization | Bromoanilines, alkynes, Pd catalyst, HCl | 90 °C coupling, RT acid cyclization | ~61 | Versatile, adaptable for aminoquinolines |
| Benzylquinoline synthesis with POCl3 and methoxylation | Phosphorus oxychloride, DMF, sodium methoxide | 15–80 °C, reflux methoxylation | Not specified | Related derivatives, detailed purification |
Research Findings and Notes
- The use of phosphorus trichloride and phosphorus oxychloride is crucial for selective chlorination at the 8-position of the quinoline ring.
- High-temperature cyclization in diphenyl ether is effective for ring closure and formation of the quinoline core.
- The modular Sonogashira coupling method offers a modern, catalytic alternative with potential for structural diversity.
- Industrial methods emphasize environmental friendliness, cost reduction, and scalability, achieving yields above 70%.
- Chlorination yields vary depending on reagent and conditions, with phosphorus trichloride generally providing higher yields than phosphorus oxychloride in reported cases.
- Purification typically involves filtration, extraction, and recrystallization or chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloroquinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
6-Bromo-8-chloroquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloroquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to alterations in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 6-bromo-8-chloroquinoline-3,4-diamine can be contextualized by comparing it to structurally or functionally related compounds. Key comparisons include:
Structural Analogs
Key Observations:
- Diamine Functionality: Unlike N1,N4-bis-quinoline derivatives linked to benzene (), the diamine groups directly on the quinoline core in this compound may enable stronger DNA intercalation, as seen in quinazoline analogs like IC2 .
Functional Comparisons
- AKT1 Inhibition: N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine compounds exhibit potent AKT1 inhibition (IC₅₀: 0.8–1.2 µM) due to dual quinoline moieties enhancing target binding . The target compound’s single quinoline core may reduce potency but improve metabolic stability.
- DNA Intercalation: Quinazoline derivative IC2 (6-methylquinazoline-2,4-diamine) shows DNA intercalation comparable to doxorubicin, attributed to planar bicyclic cores and hydrogen-bonding diamine groups .
Research Findings and Data Gaps
- Pharmacological Potential: The compound’s halogen and diamine groups align with features of antitumor agents (e.g., kinase inhibitors, DNA intercalators), but direct studies are absent .
- Synthetic Feasibility: Structural analogs like 8-bromo-5-chloro-6-methylquinoline-3,4-diamine are commercially available, suggesting feasible synthesis routes for the target compound .
- Toxicity and Selectivity: No data exist on off-target effects or cytotoxicity, which are critical for therapeutic development.
Biological Activity
6-Bromo-8-chloroquinoline-3,4-diamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of quinoline, characterized by the presence of bromine and chlorine substituents at specific positions on the quinoline ring. Its molecular formula is CHBrClN, and it has a molecular weight of approximately 276.53 g/mol.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and shown to possess notable antibacterial activity. The compound's effectiveness can be attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 32 |
Antimalarial Activity
Quinoline derivatives are also well-known for their antimalarial properties. In vitro studies have demonstrated that this compound exhibits activity against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism involves interference with heme detoxification processes in the parasite.
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.5 |
| Chloroquine | 0.1 |
The biological activity of this compound is primarily attributed to its interaction with biochemical pathways in target organisms. The compound acts as an inhibitor of enzymes involved in nucleic acid synthesis and disrupts the function of heme polymerization in malaria parasites.
- Inhibition of DNA Gyrase : The compound binds to the active site of DNA gyrase, preventing DNA replication.
- Heme Detoxification : In Plasmodium spp., it interferes with the conversion of toxic heme to non-toxic hemozoin.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several quinoline derivatives, including this compound. The results indicated that this compound showed superior activity against Gram-positive bacteria compared to traditional antibiotics.
Antimalarial Screening
Another study focused on the antimalarial potential of quinoline derivatives, where this compound was highlighted for its promising IC50 values against chloroquine-resistant strains of P. falciparum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
